
Dimethyl deca-2,4,6,8-tetraenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl deca-2,4,6,8-tetraenedioate is an organic compound with the molecular formula C12H14O4. It is characterized by a conjugated system of double bonds and ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl deca-2,4,6,8-tetraenedioate typically involves the esterification of deca-2,4,6,8-tetraenedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Deca-2,4,6,8-tetraenedioic acid+2CH3OHH+Dimethyl deca-2,4,6,8-tetraenedioate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl deca-2,4,6,8-tetraenedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deca-2,4,6,8-tetraenedioic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Deca-2,4,6,8-tetraenedioic acid.
Reduction: Dimethyl deca-2,4,6,8-tetraenediol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl deca-2,4,6,8-tetraenedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive ester groups.
Mécanisme D'action
The mechanism of action of dimethyl deca-2,4,6,8-tetraenedioate involves its interaction with various molecular targets. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl deca-2,4,6,8-tetraenedioic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl 4-methoxy-2,5-dimethyl-3-azatricyclo[4.2.2.0(2,5)]deca-3,7,9-triene-7,8-dicarboxylate: Contains a tricyclic structure with ester groups.
Diethyl 7,8-diazatricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,8-dicarboxylate: Another tricyclic compound with ester groups.
Uniqueness
Dimethyl deca-2,4,6,8-tetraenedioate is unique due to its linear conjugated system and the presence of two ester groups
Propriétés
Numéro CAS |
60860-98-2 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
dimethyl deca-2,4,6,8-tetraenedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H,1-2H3 |
Clé InChI |
JZTBREXKYLZPNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=CC=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


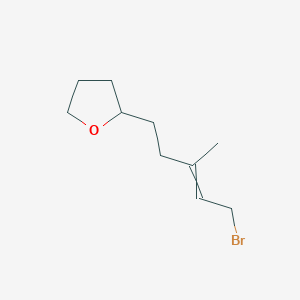

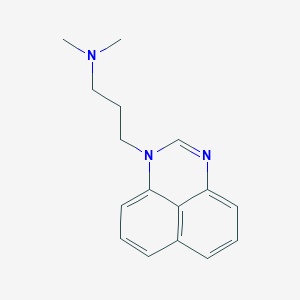
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
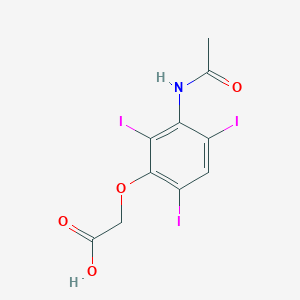
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
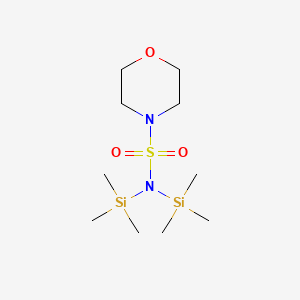
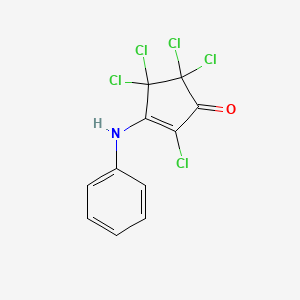
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
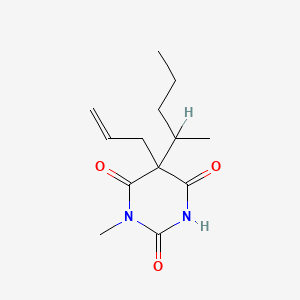

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
